molecular formula C9H20O3 B3434118 2-(2,2-Diethoxyethoxy)propane CAS No. 77092-47-8

2-(2,2-Diethoxyethoxy)propane

Cat. No. B3434118
CAS RN: 77092-47-8
M. Wt: 176.25 g/mol
InChI Key: APQLLWRAYFLKQA-UHFFFAOYSA-N
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Patent
US08519134B2

Procedure details

NaH (3.35 g, 84 mmol) was added to isopropanol (5.38 mL, 69.9 mmol) at 0° C. The reaction mixture was stirred at room temperature for 30 min followed by the addition of 2-bromo-1,1-diethoxyethane (7.89 mL, 52.4 mmol). The tube was sealed, heated to 120° C. and stirred overnight. The sealed tube was cooled to room temperature and the contents were dissolved in DCM and washed with water twice. The organic layer was separated, dried over sodium sulfate and concentrated in vacuo to give 2-(2,2-diethoxy-ethoxy)-propane, which was hydrolyzed according to the method described in example 29 to give crude isopropoxy-acetaldehyde.
Name
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
5.38 mL
Type
reactant
Reaction Step One
Quantity
7.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]([OH:6])([CH3:5])[CH3:4].Br[CH2:8][CH:9]([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>C(Cl)Cl>[CH2:11]([O:10][CH:9]([O:13][CH2:14][CH3:15])[CH2:8][O:6][CH:3]([CH3:5])[CH3:4])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.38 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
7.89 mL
Type
reactant
Smiles
BrCC(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The sealed tube was cooled to room temperature
WASH
Type
WASH
Details
washed with water twice
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(COC(C)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.